molecular formula C20H24N2O B1204278 Borrecapine CAS No. 66408-14-8

Borrecapine

货号: B1204278
CAS 编号: 66408-14-8
分子量: 308.4 g/mol
InChI 键: ZSWYXBSEVUNDFU-UAOJZALGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Borrecapine is a member of indoles.

科学研究应用

Borrecapine is a naturally occurring compound with a diverse range of applications, particularly in the fields of pharmacology and medicine. This article provides a comprehensive overview of the scientific research applications of this compound, supported by data tables and documented case studies.

Antimicrobial Activity

This compound exhibits significant antibacterial properties against various pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate activity

Case Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus in vitro, suggesting potential for use in treating skin infections .

Anticancer Properties

This compound has shown promising results in anticancer research, specifically against various cancer cell lines.

Cancer Cell Line Inhibition (%)
P-388 Lymphocytic Leukaemia75%
Walker 256 Carcinosarcoma60%
HeLa Cells50%

Case Study : In vitro tests revealed that this compound induced apoptosis in P-388 lymphocytic leukaemia cells, showcasing its potential as an anticancer agent .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it beneficial for conditions characterized by inflammation.

Model Effect Observed
Carrageenan-induced paw edemaSignificant reduction
Lipopolysaccharide-induced inflammationDecreased cytokine levels

Case Study : In animal models, administration of this compound led to a notable decrease in inflammatory markers, indicating its utility in managing inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may protect neuronal cells from damage.

Neurotoxin Model Neuroprotection (%)
MPP+-induced neurotoxicity70%

Case Study : In models of Parkinson's disease, this compound demonstrated protective effects against neurotoxin-induced cell death, highlighting its potential in neurodegenerative disease therapy .

常见问题

Basic Research Questions

Q. What foundational methodologies are recommended for characterizing Borrecapine’s molecular structure?

To establish this compound’s structural identity, employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Resolve atomic connectivity and stereochemistry.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D crystal structure for absolute configuration validation. Methodological Tip: Cross-validate results with computational modeling (e.g., DFT calculations) to address discrepancies .

Q. How to design a robust experimental protocol for assessing this compound’s in vitro efficacy?

  • Control Groups : Include positive/negative controls and vehicle-treated samples to isolate compound-specific effects.
  • Replication : Perform triplicate experiments to ensure statistical power (e.g., n ≥ 3).
  • Blinding : Mask sample identities during data collection to minimize observer bias. Critical Consideration: Predefine success criteria (e.g., IC₅₀ thresholds) to avoid post hoc rationalization .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with Post Hoc Tests : Compare means across dosage groups (Tukey’s HSD for multiple comparisons). Data Integrity: Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological efficacy of this compound across studies?

  • Systematic Review : Aggregate data from peer-reviewed studies and assess heterogeneity via meta-analysis.
  • Variable Scrutiny : Compare experimental conditions (e.g., cell lines, assay endpoints, solvent systems).
  • Replication Studies : Independently validate contentious findings under standardized protocols. Framework Application: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies optimize this compound’s stability in longitudinal in vivo studies?

  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., elevated temperature, humidity) and monitor degradation via HPLC.
  • Formulation Adjustments : Explore excipients (e.g., cyclodextrins) to enhance solubility and shelf life. DOE Approach: Apply factorial design to evaluate interactions between pH, temperature, and light exposure .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Transcriptomics : Identify differentially expressed genes post-treatment via RNA-seq.
  • Proteomics : Quantify protein abundance changes using LC-MS/MS.
  • Pathway Enrichment : Overlay datasets on platforms like STRING or KEGG to map signaling networks. Data Integration: Use hierarchical clustering or machine learning (e.g., PCA) to detect cross-omics correlations .

Q. Methodological Guidelines for Data Presentation

Table 1 : Example Framework for Reporting this compound’s Pharmacokinetic Data

ParameterMethod UsedUnitsMean ± SDReference Range
CₘₐₓLC-MS/MSng/mL120 ± 1590–150
TₘₐₓNon-compartmental analysish2.5 ± 0.31.5–3.5
Half-life (t₁/₂)WinNonlin®h8.2 ± 1.16.5–10.0

Source: Adapt from ICH guidelines for bioanalytical validation .

Q. Key Considerations for Peer Review

  • Reproducibility : Document all protocols in supplemental materials, including equipment settings and reagent lot numbers .
  • Ethical Compliance : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
  • Data Transparency : Share raw datasets via repositories (e.g., Zenodo) to facilitate independent verification .

属性

CAS 编号

66408-14-8

分子式

C20H24N2O

分子量

308.4 g/mol

IUPAC 名称

[(2R,3R,5S)-3-ethenyl-3-methyl-5-(2-methylprop-1-enyl)pyrrolidin-2-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C20H24N2O/c1-5-20(4)11-14(10-13(2)3)22-19(20)18(23)16-12-21-17-9-7-6-8-15(16)17/h5-10,12,14,19,21-22H,1,11H2,2-4H3/t14-,19+,20+/m1/s1

InChI 键

ZSWYXBSEVUNDFU-UAOJZALGSA-N

SMILES

CC(=CC1CC(C(N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C

手性 SMILES

CC(=C[C@@H]1C[C@]([C@@H](N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C

规范 SMILES

CC(=CC1CC(C(N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Borrecapine
Borrecapine
Borrecapine
Borrecapine
Borrecapine
Borrecapine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。